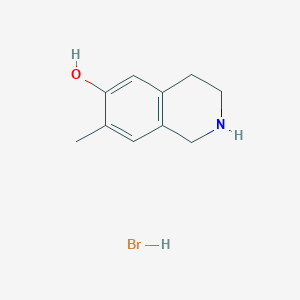
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide is a chemical compound with the CAS Number: 41002-63-5 . It has a molecular weight of 244.13 . It is typically in the form of a powder .
Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 244.13 .Aplicaciones Científicas De Investigación
Neuroprotective and Neurotoxic Activities
- Neuroprotection and Parkinson's Disease : Research on tetrahydroisoquinoline derivatives, including 1-Methyl-1,2,3,4-tetrahydroisoquinoline and its hydroxyl-substituted analogues, has indicated potential neuroprotective properties, with some derivatives showing promise for the treatment of Parkinson's disease. The hydroxyl-substituted derivatives, in particular, demonstrated reduced toxicity and enhanced neuroprotective activity, suggesting their potential utility in neurodegenerative disease management (Okuda, Kotake, & Ohta, 2003).
Pharmacological Effects
- Pharmacological Properties : A study on 1-methyl-3,4-dihydro- and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives highlighted their chemical and pharmacological properties. The presence of hydroxy groups at positions 6 and 7 was found to decrease toxicity, and the compounds exhibited a range of effects on blood pressure, pulse rate, and smooth muscle, among other pharmacological activities (Hjort, Debeer, Buck, & Randall, 1942).
Inhibitory Effects on Enzymes
- Inhibition of Phenylethanolamine N-Methyltransferase (PNMT) : Studies have identified tetrahydroisoquinoline derivatives as potent and selective inhibitors of PNMT, an enzyme involved in the biosynthesis of epinephrine from norepinephrine. This inhibition suggests a potential therapeutic application in managing conditions related to epinephrine overproduction (Grunewald, Dahanukar, Teoh, & Criscione, 1999).
Synthesis and Structural Studies
- Synthetic Approaches : Research has also focused on the synthesis of tetrahydroisoquinoline derivatives, including studies on the reactions of isoquinoline series to produce novel compounds with potential biological activities. These synthetic routes offer pathways for developing new therapeutic agents based on the tetrahydroisoquinoline scaffold (Stanforth, 2000).
Mecanismo De Acción
Target of Action
Similar compounds in the 1,2,3,4-tetrahydroisoquinoline (thiq) class have been used in the preparation of androgen receptor modulators (sarms) as well as steroidmimetic and chimeric microtubule disruptors . These targets play crucial roles in various biological processes, including cell division and hormone signaling.
Mode of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They likely interact with their targets, causing changes that lead to their biological effects.
Biochemical Pathways
Thiq-based compounds are known to impact a variety of biological pathways, particularly those related to infective pathogens and neurodegenerative disorders . The downstream effects of these interactions can vary widely, depending on the specific compound and its targets.
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
7-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.BrH/c1-7-4-9-6-11-3-2-8(9)5-10(7)12;/h4-5,11-12H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMBRBHPVHFRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCNC2)C=C1O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethoxy-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide](/img/structure/B2766398.png)
![2-Iodobenzo[e]pyrido[1,2-a][1,3]diazepin-6(11H)-imine hydrochloride](/img/structure/B2766401.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2766402.png)

![2-(2-chlorophenyl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2766406.png)


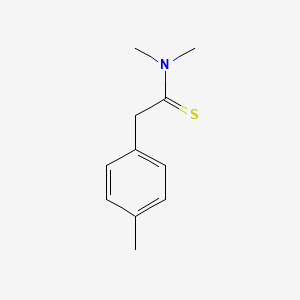
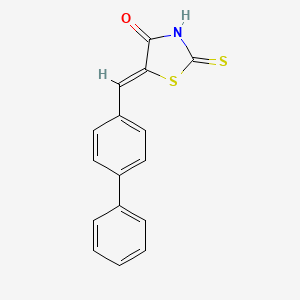
![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
![7-benzyl-1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2766414.png)
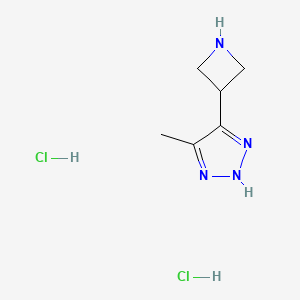
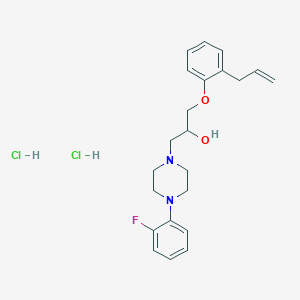
![N-(3,4-dimethylphenyl)-2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2766417.png)
